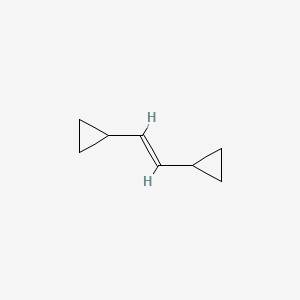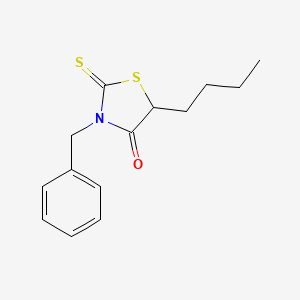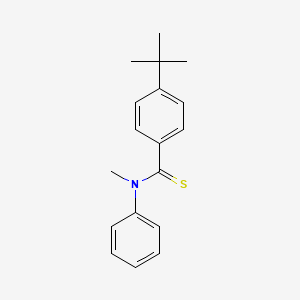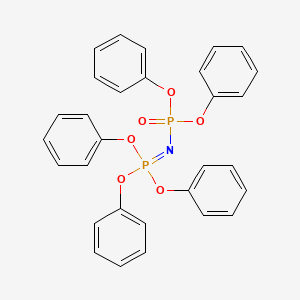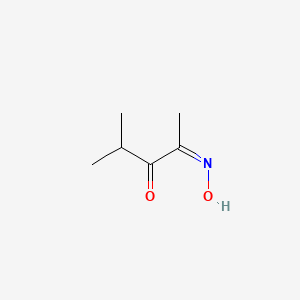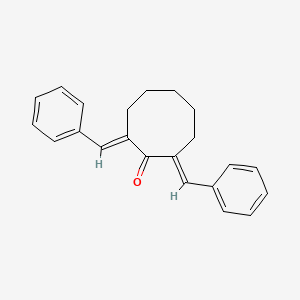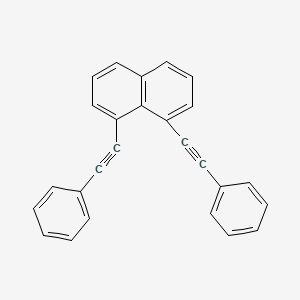
Naphthalene, 1,8-bis(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1,8-bis(phenylethynyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two phenylethynyl groups attached to the 1 and 8 positions of a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-bis(phenylethynyl)- typically involves the coupling of naphthalene derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Naphthalene, 1,8-bis(phenylethynyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Naphthalene, 1,8-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrogenated naphthalene derivatives .
科学的研究の応用
Naphthalene, 1,8-bis(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of Naphthalene, 1,8-bis(phenylethynyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The pathways involved can include the activation or inhibition of specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
Naphthalene, 1,8-bis(dimethylamino)-: Known for its strong basic properties and used as a proton sponge.
Naphthalene, 1,8-bis(1-alkynyl)-: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
Naphthalene, 1,8-bis(phenylethynyl)- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
特性
CAS番号 |
17694-87-0 |
|---|---|
分子式 |
C26H16 |
分子量 |
328.4 g/mol |
IUPAC名 |
1,8-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H |
InChIキー |
VUWXIJSTGVLREH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


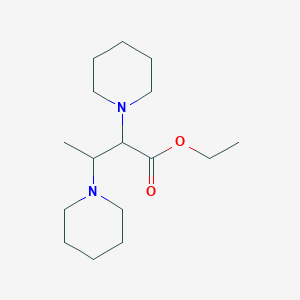
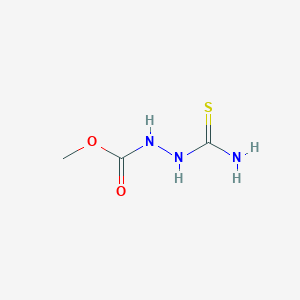
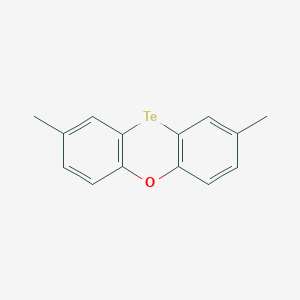
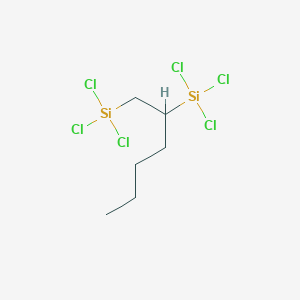
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

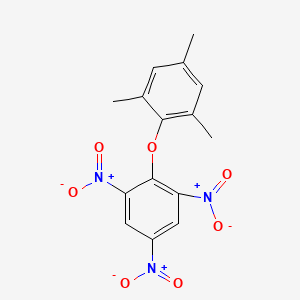
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
